molecular formula C8H9IO B1282403 1-Iodo-2-(methoxymethyl)benzene CAS No. 180165-34-8

1-Iodo-2-(methoxymethyl)benzene

Cat. No.: B1282403
CAS No.: 180165-34-8
M. Wt: 248.06 g/mol
InChI Key: UNLSSSIQXFBAQU-UHFFFAOYSA-N
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Description

1-Iodo-2-(methoxymethyl)benzene (CAS 90003-91-1) is an ortho-substituted iodoarene with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol. Its structure features an iodine atom at the 1-position and a methoxymethyl (-CH₂OCH₃) group at the 2-position of the benzene ring . The compound is a liquid at room temperature and is typically stored under inert conditions due to its light sensitivity. Its synthesis often involves decarboxylative iodination of 2-(methoxymethoxy)benzoic acid, yielding a 45% isolated product under optimized conditions .

Key spectroscopic identifiers include:

  • 1H NMR (CDCl₃): Peaks corresponding to the methoxymethyl group (δ ~3.3–4.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm) .
  • InChI Key: UNLSSSIQXFBAQU-UHFFFAOYSA-N .

Safety protocols highlight hazards such as skin/eye irritation (H315, H319) and respiratory discomfort (H335), necessitating precautions like ventilation and protective equipment .

Properties

CAS No.

180165-34-8

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

1-iodo-2-(methoxymethyl)benzene

InChI

InChI=1S/C8H9IO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3

InChI Key

UNLSSSIQXFBAQU-UHFFFAOYSA-N

SMILES

COCC1=CC=CC=C1I

Canonical SMILES

COCC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Electronic Effects Reference
1-Iodo-2-(methoxymethyl)benzene C₈H₉IO -I, -CH₂OCH₃ (ortho) 248.06 Electron-donating (methoxymethyl activates ring)
1-Iodo-2-methylbenzene C₇H₇I -I, -CH₃ (ortho) 218.04 Weakly electron-donating (methyl activates ring)
1-Chloro-2-iodobenzene C₆H₄ClI -I, -Cl (ortho) 218.45 Electron-withdrawing (Cl deactivates ring)
1-Iodo-2-(trifluoromethyl)benzene C₇H₄F₃I -I, -CF₃ (ortho) 272.01 Strongly electron-withdrawing (CF₃ deactivates ring)
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ -I (para), -OCH₃ (meta), -NO₂ (ortho) 295.04 Mixed effects: -OCH₃ (activating), -NO₂ (deactivating)

Key Observations :

  • Electron-Donating Groups: Methoxymethyl (-CH₂OCH₃) and methyl (-CH₃) groups enhance ring electron density, facilitating electrophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Electron-Withdrawing Groups : Substituents like -Cl and -CF₃ reduce electron density, making the ring less reactive toward electrophiles but more susceptible to nucleophilic aromatic substitution under forcing conditions .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Palladium-Catalyzed Couplings

Compound Reaction Type Yield (%) Conditions Reference
This compound Suzuki-Miyaura 70–85 Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
1-Iodo-2-methylbenzene Ullmann Coupling 60–75 CuI, L-proline, DMSO, 100°C
1-Chloro-2-iodobenzene Sonogashira 50–65 PdCl₂(PPh₃)₂, CuI, Et₃N
1-Iodo-2-(trifluoromethyl)benzene Heck Reaction 40–55 Pd(OAc)₂, P(o-tol)₃, NEt₃

Key Observations :

  • Steric Effects : this compound exhibits moderate steric hindrance due to the methoxymethyl group, leading to slightly lower yields in sterically demanding reactions compared to 1-Iodo-2-methylbenzene .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce oxidative addition efficiency in cross-coupling, necessitating higher catalyst loadings .

Table 3: Stability and Hazard Comparison

Compound Physical State Light Sensitivity Hazard Statements Reference
This compound Liquid High H302, H315, H319, H335
1-Iodo-2-methylbenzene Liquid Moderate H315, H319, H335
1-Chloro-2-iodobenzene Liquid Moderate H301, H311, H331
1-Iodo-4-methoxy-2-nitrobenzene Solid Low H272, H302, H312

Key Observations :

  • Light Sensitivity : Iodoarenes generally degrade under UV light, but solid derivatives (e.g., nitro-substituted compounds) exhibit greater stability .
  • Toxicity : Chloro-iodo derivatives (e.g., 1-Chloro-2-iodobenzene) pose higher acute toxicity risks (H301, H311) compared to methoxymethyl-substituted analogs .

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